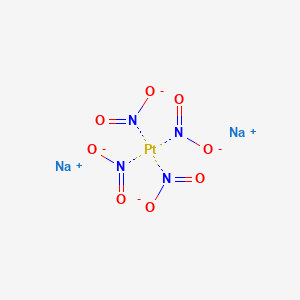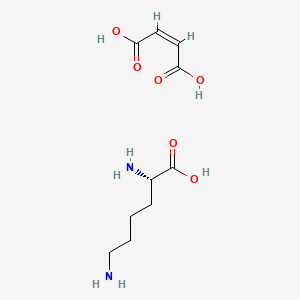
L-Lysine (1)-maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine (1)-maleate is a compound formed by the combination of L-lysine, an essential amino acid, and maleic acid. L-lysine is vital for protein synthesis, tissue repair, and the production of various enzymes and hormones. Maleic acid, on the other hand, is an organic compound used in various industrial applications. The combination of these two compounds results in this compound, which has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Lysine (1)-maleate can be synthesized through a reaction between L-lysine and maleic acid. The reaction typically involves dissolving L-lysine in water and then adding maleic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms such as Corynebacterium glutamicum. These microorganisms are genetically engineered to produce high yields of L-lysine, which is then reacted with maleic acid to form this compound. The fermentation process is optimized to maximize the production efficiency and minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
L-Lysine (1)-maleate undergoes various chemical reactions, including:
Oxidation: L-lysine can be oxidized to form various derivatives, such as hydroxylysine.
Reduction: Reduction reactions can convert L-lysine into other amino acids or derivatives.
Substitution: Substitution reactions can replace specific functional groups in L-lysine with other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include hydroxylysine, epsilon-poly-L-lysine, and various lysine derivatives used in pharmaceuticals and other industries .
Scientific Research Applications
L-Lysine (1)-maleate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various compounds and materials.
Biology: Studied for its role in protein synthesis and enzyme function.
Medicine: Investigated for its potential therapeutic effects, such as promoting wound healing and supporting immune function.
Industry: Used in the production of biodegradable polymers, food additives, and other industrial products .
Mechanism of Action
The mechanism of action of L-Lysine (1)-maleate involves its interaction with various molecular targets and pathways. L-lysine is known to enhance calcium absorption, support collagen synthesis, and play a role in the production of carnitine, which is essential for fatty acid metabolism. Maleic acid, on the other hand, can act as a chelating agent and participate in various biochemical reactions. Together, this compound exerts its effects by modulating these pathways and supporting overall cellular function .
Comparison with Similar Compounds
L-Lysine (1)-maleate can be compared with other similar compounds, such as:
Epsilon-poly-L-lysine: A polymer of L-lysine with antimicrobial properties, used in food preservation and medical applications.
L-Lysine monohydrate: A form of L-lysine used as a dietary supplement and in various industrial applications.
L-Lysine hydrochloride: Another form of L-lysine used in pharmaceuticals and as a feed additive .
This compound is unique due to its combination with maleic acid, which imparts additional properties and applications not found in other lysine derivatives.
Properties
CAS No. |
93805-83-5 |
|---|---|
Molecular Formula |
C10H18N2O6 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C4H4O4/c7-4-2-1-3-5(8)6(9)10;5-3(6)1-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);1-2H,(H,5,6)(H,7,8)/b;2-1-/t5-;/m0./s1 |
InChI Key |
GEFOKWRLTMRWKN-YYHDXQEUSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




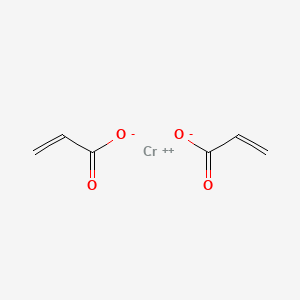
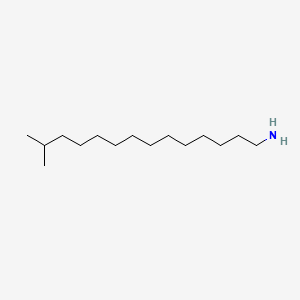
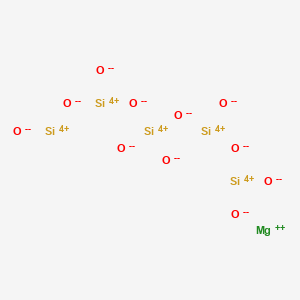
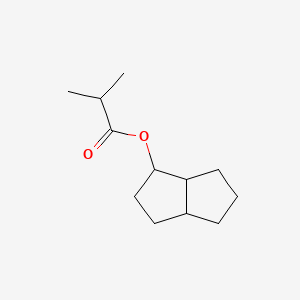

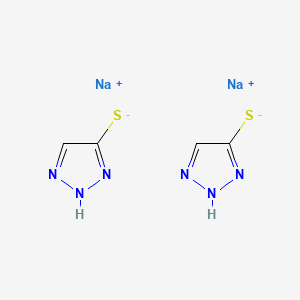
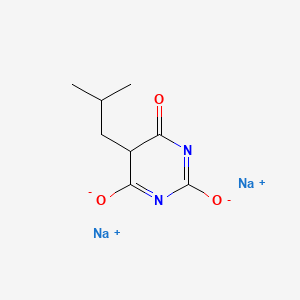
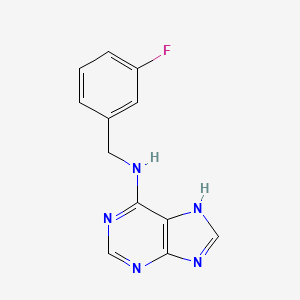
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)

